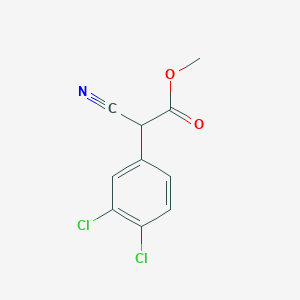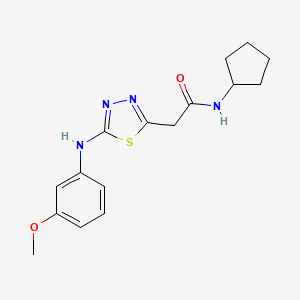![molecular formula C15H21NO4S B2355908 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid CAS No. 1281229-30-8](/img/structure/B2355908.png)
3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Synthesis Analysis
The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of the compound is C15H21NO4S. The structure of the compound can be represented by the canonical SMILES string: CC1=CC=C (C=C1)S (=O) (=O)CCC (=O)O .Chemical Reactions Analysis
The compound is involved in a dual radical addition/radical coupling with unsaturated hydrocarbons, where readily-accessed sulfinyl sulfones serve as the sulfinyl radical precursor . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.4 g/mol. It has a topological polar surface area of 79.8 Ų .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of novel compounds, including sulfonamides and sulfones, often involves intricate chemical reactions. One study describes the resolution of a nonsteroidal antiandrogen, which includes the synthesis of related sulfone compounds through chromatographic separation and subsequent hydrolysis and oxidation processes (Tucker & Chesterson, 1988).
- Another area of research involves the design of open frameworks based on lanthanide(III) sulfonate-phosphonate clusters, where hydrothermal reactions with sulfophenylphosphonic acid lead to novel lanthanide(III) compounds (Du, Xu, & Mao, 2006).
Potential Applications
- Certain derivatives display potent cytotoxicity against neoplasms, suggesting potential applications in cancer therapy. For instance, 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones have shown high activity against colon cancer and leukemia cell lines (Das et al., 2011).
- The study of hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases contributes to the understanding of molecular interactions and could inform the design of novel materials or pharmaceuticals (Smith, Wermuth, & Sagatys, 2011).
Chemical Properties and Reactions
- Research into the sulfomethylation of di-, tri-, and polyazamacrocycles explores new routes to mixed-side-chain macrocyclic chelates, highlighting the importance of pH in the introduction of methanesulfonate groups into various structures (van Westrenen & Sherry, 1992).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It’s worth noting that sulfonamide compounds, which this compound is a part of, are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating ph and fluid balance in various organisms .
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities, it’s plausible that this compound could affect pathways related to the life cycle and survival of these parasites .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound could have similar effects .
Propriétés
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-2-5-14(6-3-12)21(19,20)16-10-8-13(9-11-16)4-7-15(17)18/h2-3,5-6,13H,4,7-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEWKEZKCHUJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




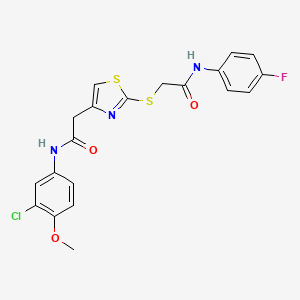
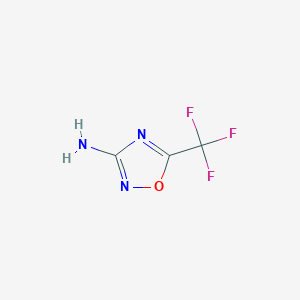
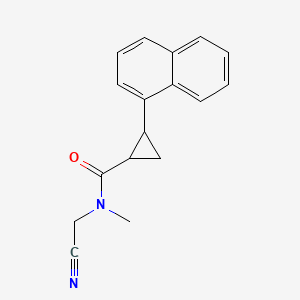
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)


![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)


